molecular formula C11H12N2O4 B8388551 3-[2-(4-Nitro-phenyl)-ethyl]-oxazolidin-2-one

3-[2-(4-Nitro-phenyl)-ethyl]-oxazolidin-2-one

Cat. No. B8388551
M. Wt: 236.22 g/mol
InChI Key: NJTQEHUAZXDDKT-UHFFFAOYSA-N
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Patent
US08541412B2

Procedure details

Pd/C 10% (500 mg) is added to a solution of the compound obtained in Step B (16.6 mmoles) in MeOH (100 ml). The reaction mixture is stirred at 50° C. under 4.5 bars of hydrogen for 4 hours. The catalyst is filtered off and then washed with MeOH. The filtrate is evaporated to dryness and the product obtained is triturated in 10 ml of MeOH. The solid obtained is filtered off and dried in vacuo at 40° C. overnight to yield the title product in the form of a white solid, which is used directly in the next Step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.6 mmol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][N:12]2[CH2:16][CH2:15][O:14][C:13]2=[O:17])=[CH:6][CH:5]=1)([O-])=O.[H][H]>CO.[Pd]>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][N:12]2[CH2:16][CH2:15][O:14][C:13]2=[O:17])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
16.6 mmol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CCN1C(OCC1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
WASH
Type
WASH
Details
washed with MeOH
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the product obtained
CUSTOM
Type
CUSTOM
Details
is triturated in 10 ml of MeOH
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)CCN1C(OCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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